

understanding the pharmacokinetics and pharmacodynamics of Contezolid

Author: BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: Contezolid

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An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of **Contezolid**

For Researchers, Scientists, and Drug Development Professionals

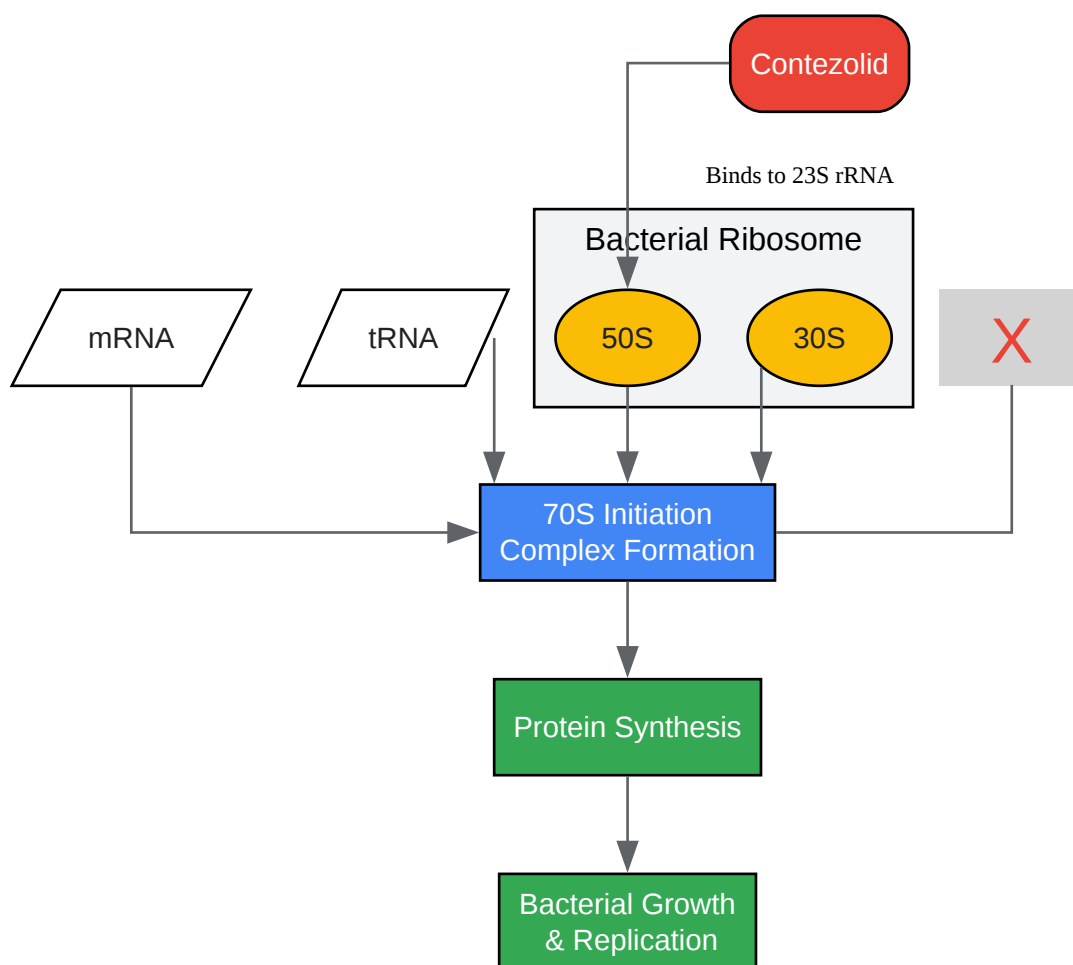
Contezolid (MRX-I) is a next-generation oxazolidinone antibiotic designed to combat infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] Developed by MicuRx Pharmaceuticals, it offers a promising alternative to existing treatments by providing potent antibacterial activity with an improved safety profile, particularly a reduced risk of the myelosuppression and monoamine oxidase inhibition associated with earlier drugs in its class.[4][5][6] **Contezolid** was approved in China in 2021 for treating complicated skin and soft tissue infections.[7][8] To facilitate both intravenous and oral administration, a highly water-soluble O-acyl phosphoramidate prodrug, **Contezolid** Acefosamil (CZA, MRX-4), has been developed.[1][3]

Pharmacodynamics: The Antimicrobial Activity of Contezolid

Contezolid exerts its bacteriostatic effect, and in some cases bactericidal at higher concentrations, by inhibiting bacterial protein synthesis.[9] This is a hallmark of the oxazolidinone class.

Mechanism of Action

The primary mechanism of action for **Contezolid** involves binding to the 50S subunit of the bacterial ribosome.[9] This interaction prevents the formation of the functional 70S initiation complex, a critical step in the translation of messenger RNA (mRNA) into proteins.[1][4] By blocking this process, **Contezolid** effectively halts the production of essential bacterial proteins, thereby inhibiting bacterial growth and replication.[10] Its binding site is distinct from many other antibiotic classes, which helps to limit the potential for cross-resistance.[1]



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Caption: Mechanism of action of **Contezolid**.

In Vitro Antimicrobial Activity

Contezolid has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens. Its efficacy, as measured by minimum inhibitory concentrations (MICs), is

comparable or slightly better than that of linezolid.

Table 1: In Vitro Activity of **Contezolid** Against Gram-Positive Pathogens

Organism	No. of Isolates	Contezolid MIC ₅₀ (µg/mL)	Contezolid MIC ₉₀ (µg/mL)	Contezolid MIC Range (µg/mL)	Comparator MIC ₉₀ (µg/mL)	Reference
Staphylococcus aureus (All)	-	0.5	1	-	Linezolid: 1	[11]
Methicillin-Resistant S. aureus (MRSA)	321	0.5	0.5	0.25 - 1	Linezolid: 0.5	[4] [12]
Coagulase-Negative Staphylococci	-	0.25	0.5	-	Linezolid: 1	[11]
Enterococcus spp. (All)	-	0.5	1	-	Linezolid: 2	[11]
Vancomycin-Resistant Enterococcus (VRE)	129	1.0	1.0	0.25 - 2	Linezolid: 1.0	[4] [12]
Streptococcus pneumoniae	-	1	1	-	Linezolid: 1	[11]
Mycobacterium abscessus	-	-	-	MIC: 16	Linezolid MIC: 8	[13] [14]

| Mycobacterium tuberculosis (Pre-XDR) | 31 | 1 | 16 | - | Linezolid: 16 [\[15\]](#) |

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the suppression of bacterial growth that continues after the antibiotic has been removed.[16] For linezolid, a comparator oxazolidinone, the PAE against staphylococci and enterococci was found to be moderate, ranging from 0.5 to 2.4 hours at concentrations four times the MIC.[17] While specific quantitative PAE data for **Contezolid** was not available in the reviewed literature, protein synthesis inhibitors like oxazolidinones generally exhibit a PAE against both Gram-positive cocci and Gram-negative bacilli.[16] The presence of a PAE can have significant implications for dosing regimens.[18][19]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Contezolid and its prodrug, **Contezolid** Acefosamil, have been extensively studied to characterize their pharmacokinetic profiles.

Absorption

Oral **Contezolid** is rapidly absorbed, reaching peak plasma concentrations (Tmax) approximately 2 hours after administration.[20] The administration with food has been found to enhance its absorption.[21][22] The prodrug, **Contezolid** Acefosamil, provides flexibility with both oral and intravenous formulations.[10]

Distribution

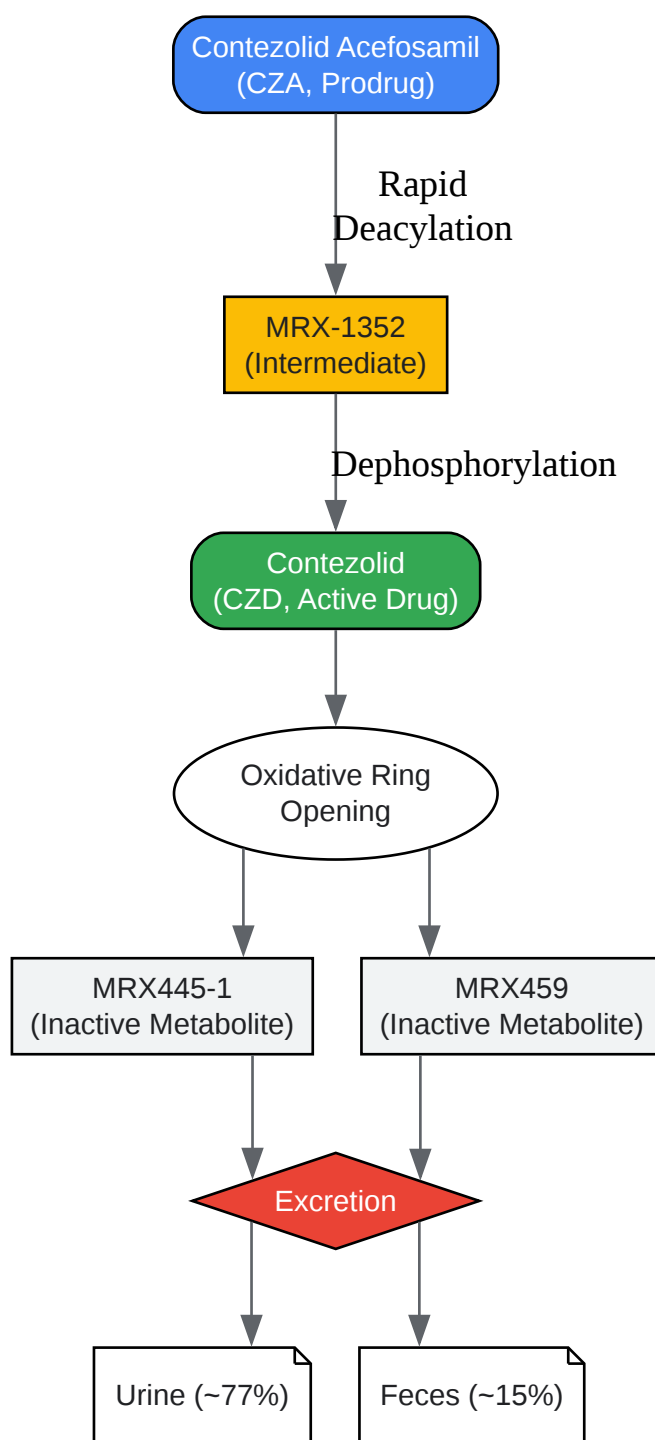
Population pharmacokinetic modeling indicates that the apparent volume of distribution at steady-state for **Contezolid** is approximately 20.5 L.[22]

Metabolism and Excretion

Contezolid Acefosamil (CZA) is a double prodrug that is rapidly converted in vivo to its active form, **Contezolid** (CZD), via an intermediate metabolite, MRX-1352.[7][23]

Contezolid itself is primarily metabolized through an oxidative ring opening of its 2,3-dihydropyridin-4-one fragment.[20][24] This process forms two main polar metabolites, MRX445-1 and MRX459, which are not antibacterially active.[20][25]

Following a single oral dose of radiolabeled [^{14}C]**contezolid**, approximately 91.5% of the radioactivity was recovered within 168 hours.[20][24] The majority of the dose was recovered in the urine (76.7%), with a smaller portion in the feces (14.8%).[20] Elimination is rapid, with about 80% of the dose recovered in the first 24 hours.[20] Only about 2% of **Contezolid** is excreted unchanged in the urine.[20]



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Caption: Metabolic pathway of **Contezolid**.

Pharmacokinetic Parameters

Pharmacokinetic parameters have been determined in various Phase I studies involving healthy subjects.

Table 2: Single Ascending Dose (SAD) Pharmacokinetics of Oral **Contezolid** in Healthy Subjects[20]

Dose	C _{max} (mg/L)	AUC _{0-∞} (h·mg/L)	T _{max} (h)
300 mg	8.07	29.21	~2
600 mg	12.24	48.27	~2

| 900 mg | 15.25 | 59.60 | ~2 |

Table 3: Single Ascending Dose (SAD) Pharmacokinetics of **Contezolid** Acefosamil (Prodrug) in Healthy Chinese Subjects[7][26]

Administration	Dose	Active Contezolid C _{max} (mg/L)	Active Contezolid AUC _{0-∞} (h·mg/L)	Active Contezolid T _{max} (h)	Active Contezolid t _{1/2} (h)
Intravenous	500 mg	1.95 ± 0.57	40.25 ± 10.12	2.00	13.33
	2000 mg	15.61 ± 4.88	129.41 ± 38.30	2.75	16.74
Oral	500 mg	8.66 ± 2.60	30.44 ± 7.33	2.50	-

| | 1500 mg | 37.10 ± 8.66 | 162.36 ± 47.08 | 2.98 | - |

Data presented as mean ± standard deviation or median for T_{max}.

In multiple-dose studies, oral **Contezolid** administered at 800 mg every 12 hours was well tolerated for up to 28 days.[20] After multiple intravenous doses of the prodrug, plasma **Contezolid** reached a steady state on day 6, with an accumulation ratio of 2.20–2.96.[26] Population PK modeling suggests that a dosing regimen of 800 mg twice daily provides a high probability of therapeutic success against MRSA.[21] Importantly, pharmacokinetic analysis from a Phase 3 trial indicated that dose adjustments for renal impairment may not be necessary.[27]

Experimental Protocols

The characterization of **Contezolid**'s pharmacokinetics and pharmacodynamics has been achieved through a series of structured preclinical and clinical studies.

Human Mass Balance Study (ADME)

The absorption, distribution, metabolism, and excretion of **Contezolid** were investigated in a single-dose human mass balance study.[20][25]

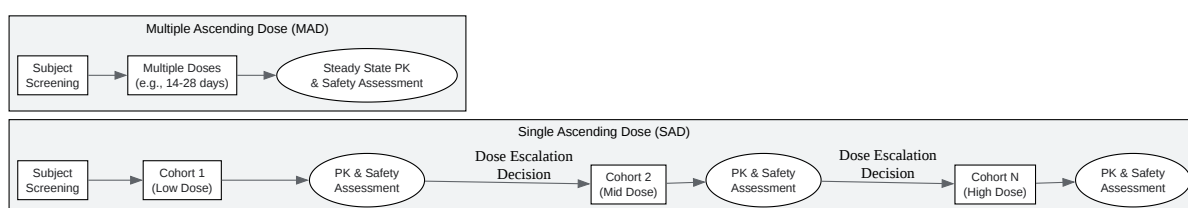
- **Study Design:** Healthy male subjects received a single oral dose of [¹⁴C]**contezolid** suspension (99.1 µCi/602 mg) after a meal.
- **Exclusion Criteria:** Subjects with intake of grapefruit-containing products 7 days prior to and during the study were excluded.
- **Sample Collection:** Blood, urine, and feces were collected at predefined intervals for up to 168 hours post-dose.
- **Analysis:** Total radioactivity was measured in all samples. Plasma, urine, and fecal samples were profiled to identify and quantify **Contezolid** and its metabolites.

Phase I Safety, Tolerability, and Pharmacokinetics Study

These studies are designed to assess the safety and PK profile of a new drug in healthy volunteers.[7][26]

- **Study Design:** A single-center, randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

- Population: Healthy adult subjects.
- Methodology:
 - Single Ascending Dose (SAD): Subjects are enrolled in sequential cohorts and receive a single dose of **Contezolid** (or its prodrug) or a placebo. Doses are escalated in subsequent cohorts after safety data from the previous cohort is reviewed.
 - Multiple Ascending Dose (MAD): Subjects receive multiple doses of the drug or placebo over a set period (e.g., 800 mg every 12 hours for up to 28 days).
- Assessments:
 - Safety: Monitoring of adverse events (AEs), vital signs, ECGs, and clinical laboratory tests.
 - Pharmacokinetics: Serial blood samples are collected at various time points after dosing to determine plasma concentrations of the drug and its metabolites. Key PK parameters (C_{max}, AUC, T_{max}, t_{1/2}) are then calculated.



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Caption: Typical workflow for a Phase I clinical trial.

Antimicrobial Susceptibility Testing

The in vitro activity of **Contezolid** is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[4]

- Methodology: Broth microdilution is the reference method.
- Procedure:
 - A standardized inoculum of the bacterial isolate is prepared.
 - The inoculum is added to a series of wells containing two-fold serial dilutions of **Contezolid** and comparator agents.
 - The microdilution panels are incubated under appropriate conditions.
 - The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
- Quality Control: Reference strains, such as *S. aureus* ATCC 29213 and *E. faecalis* ATCC 29212, are used to ensure the accuracy and reproducibility of the results.[12]

Conclusion

Contezolid is a potent oxazolidinone antibiotic with a well-characterized pharmacokinetic and pharmacodynamic profile. It demonstrates robust in vitro activity against key Gram-positive pathogens, including resistant strains. Its metabolism is well-understood, and its pharmacokinetic properties support convenient oral and intravenous dosing regimens. The development of the prodrug, **Contezolid** Acefosamil, enhances its clinical utility. Clinical studies have established a favorable safety profile, particularly with a lower incidence of myelosuppression compared to linezolid.[8] These attributes position **Contezolid** as a valuable agent in the therapeutic arsenal for treating serious Gram-positive bacterial infections.

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- To cite this document: BenchChem. [understanding the pharmacokinetics and pharmacodynamics of Contezolid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676844#understanding-the-pharmacokinetics-and-pharmacodynamics-of-contezolid]

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